REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[CH:3]=1.[NH:9]1[CH:13]=[CH:12][N:11]=[N:10]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Fe+3]>[Br:8][C:4]1[CH:3]=[C:2]([N:10]2[N:11]=[CH:12][CH:13]=[N:9]2)[CH:7]=[CH:6][CH:5]=1.[Br:1][C:2]1[CH:3]=[C:4]([N:9]2[CH:13]=[CH:12][N:11]=[N:10]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,6.7.8.9|
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
cesium carbonate
|
Quantity
|
231 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
38 g
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified
|
Type
|
WASH
|
Details
|
eluting with petroleum ether containing 20% ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)N1N=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)N1N=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[CH:3]=1.[NH:9]1[CH:13]=[CH:12][N:11]=[N:10]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Fe+3]>[Br:8][C:4]1[CH:3]=[C:2]([N:10]2[N:11]=[CH:12][CH:13]=[N:9]2)[CH:7]=[CH:6][CH:5]=1.[Br:1][C:2]1[CH:3]=[C:4]([N:9]2[CH:13]=[CH:12][N:11]=[N:10]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4,6.7.8.9|
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N1N=NC=C1
|
Name
|
cesium carbonate
|
Quantity
|
231 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
38 g
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature the reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified
|
Type
|
WASH
|
Details
|
eluting with petroleum ether containing 20% ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)N1N=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)N1N=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |